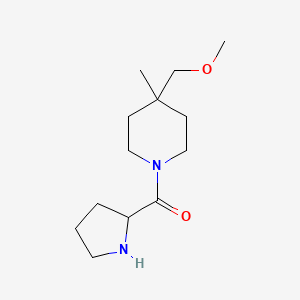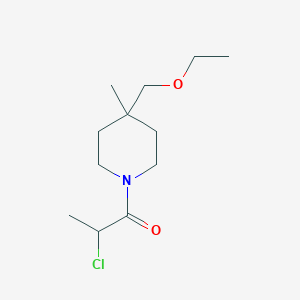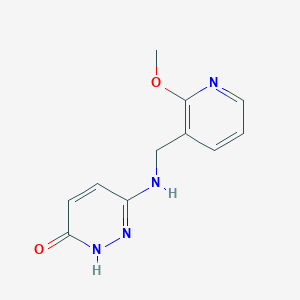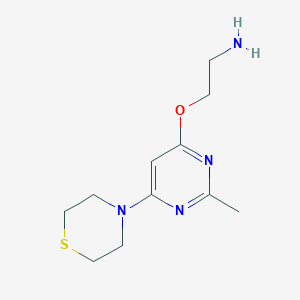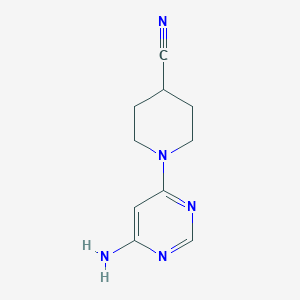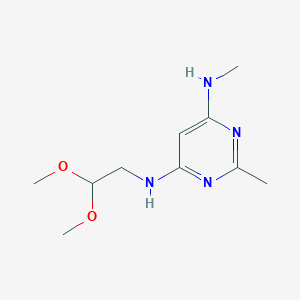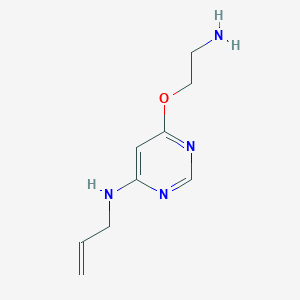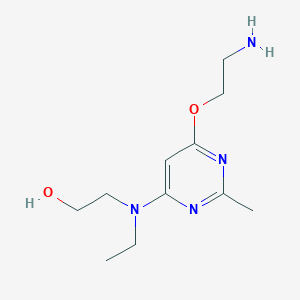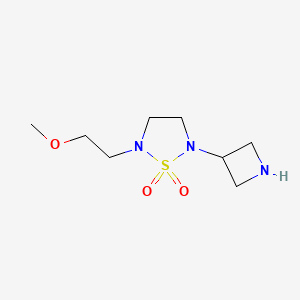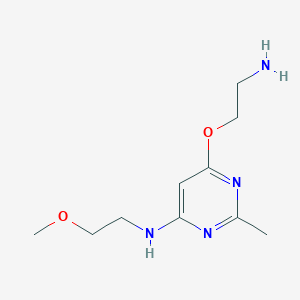
tert-butyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl carbamates, involves the reaction with a base and the anhydride Boc2O under either aqueous or anhydrous conditions . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of similar compounds, such as “tert-Butyl carbamate”, has been analyzed . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as tert-butyl carbamate, have been studied . For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “tert-Butyl ( (1- (aminomethyl)cyclopropyl)methyl)carbamate”, include a molecular weight of 200.28 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Research has led to the synthesis of novel compounds containing triazolyl-indole structures, where tert-butyl groups play a crucial role in molecular packing and electronic properties. These compounds have been analyzed through X-ray diffraction, NMR spectroscopy, and DFT studies, highlighting significant interactions such as hydrogen bonds and donor-acceptor interactions, which are essential for their potential applications in materials science and molecular electronics (Boraei et al., 2021).
Catalytic Applications
- The development of sulfated ligands for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored. These ligands, featuring tert-butyl-triazolyl groups, have shown to accelerate the CuAAC reaction efficiently, which is a cornerstone reaction in click chemistry. This research underscores the importance of such compounds in bioconjugation applications, including labeling of proteins and cells, with implications for drug discovery and diagnostic assays (Wang et al., 2011).
Material Science and Coordination Chemistry
- The synthesis and characterization of coinage metal complexes with triazole-based N-heterocyclic carbenes have been reported. These studies provide insights into non-covalent interactions in such complexes, which are crucial for developing new materials and catalysts. The tert-butyl group attached to the triazole ring influences the structural properties and reactivity of these complexes, showcasing their potential in catalysis and material science applications (Turek et al., 2014).
Antimicrobial and Antifungal Activities
- Research into the synthesis and antimicrobial activity of 1,2,4-triazole derivatives, including those with tert-butyl groups, has shown promising results. These compounds exhibit significant activity against various pathogens, making them valuable for the development of new antimicrobial and antifungal agents (Ghoneim & Mohamed, 2013).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[3-[4-(aminomethyl)triazol-1-yl]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O2/c1-11(2,3)18-10(17)13-5-4-6-16-8-9(7-12)14-15-16/h8H,4-7,12H2,1-3H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTBJHGOGABFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=C(N=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



